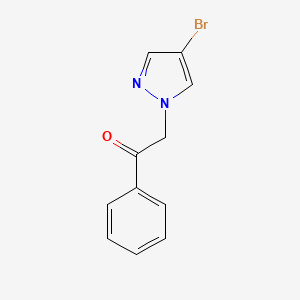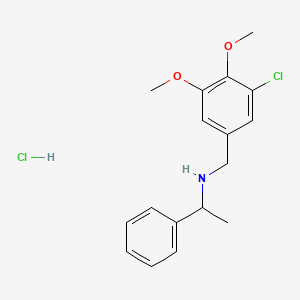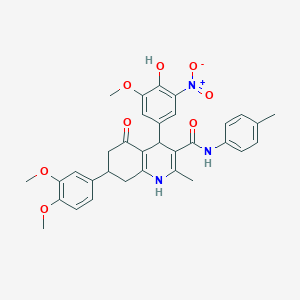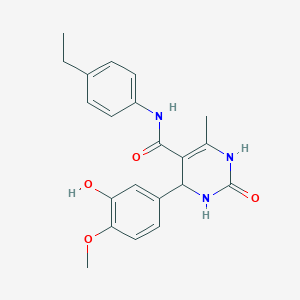![molecular formula C17H15ClN4O2 B4232699 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide
Übersicht
Beschreibung
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as a selective PPARδ agonist and has been the subject of numerous studies due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide involves the activation of PPARδ receptors. PPARδ is a nuclear receptor that plays a role in the regulation of lipid metabolism, inflammation, and energy homeostasis. Activation of PPARδ by 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure.
Biochemical and Physiological Effects
Studies have shown that 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide has a number of biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and increase endurance in animal models. Additionally, it has been shown to have anti-inflammatory effects and may play a role in the regulation of lipid metabolism and energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide in lab experiments is its selectivity for PPARδ receptors. This allows for more targeted studies of the effects of PPARδ activation. However, one limitation is the potential for off-target effects on other PPAR subtypes.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of obesity, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of more selective PPARδ agonists based on the structure of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide.
Wissenschaftliche Forschungsanwendungen
The selective PPARδ agonist, 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide, has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects, improve insulin sensitivity, and increase endurance in animal models. Additionally, it has been investigated for its potential use in the treatment of obesity, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-7-2-1-6-13(14)17-21-16(24-22-17)9-3-8-15(23)20-12-5-4-10-19-11-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQNMBQFTVGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4232618.png)
![3,4-dichlorobenzyl 1-[(2-methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B4232625.png)
![2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4232634.png)
![4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4232637.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232649.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)


![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)
![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)


![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)
